

Application Notes and Protocols for In Vivo PET Imaging with [11C]MeAIB

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Compound of Interest

Compound Name: MeAIB

Cat. No.: B554883

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Introduction

[N-methyl-11C]alpha-Methylaminoisobutyric acid ([11C]**MeAIB**) is a synthetic amino acid analog that serves as a specific and metabolically stable tracer for the system A amino acid transport system.^[1] This transport system is upregulated in various pathological conditions, including cancer, making [11C]**MeAIB** a valuable tool for in vivo positron emission tomography (PET) imaging studies. Its applications span oncology, neurology, and studies of metabolic regulation.^{[1][2]}

These application notes provide a comprehensive overview of the use of [11C]**MeAIB** in PET imaging, including its synthesis, quality control, experimental protocols for in vivo studies, and data analysis.

Applications

[11C]**MeAIB** PET imaging has been utilized in a variety of research and clinical settings:

- Oncology:
 - Tumor Detection and Staging: [11C]**MeAIB** shows increased uptake in various tumors, including head and neck cancers, chest malignancies, glioblastoma, and prostate cancer.^{[3][4][5][6]}

- Differentiating Malignant from Benign Lesions: Studies have shown that **[11C]MeAIB** PET can offer higher specificity than **[18F]FDG** PET in distinguishing cancerous tissue from inflammation, particularly in chest lesions.[\[3\]](#)[\[7\]](#)
- Assessing Treatment Response: As a marker of cellular proliferation and metabolic activity, **[11C]MeAIB** PET can potentially be used to monitor the effectiveness of cancer therapies.
- Neurology:
 - Brain Tumor Imaging: Due to low uptake in the normal brain, **[11C]MeAIB** provides high-contrast images of brain tumors like glioblastoma.[\[6\]](#) It can also help differentiate between low-grade and high-grade astrocytomas.[\[2\]](#)
- Metabolic Studies:
 - Amino Acid Transport: **[11C]MeAIB** is a tool for quantifying system A amino acid transport in various tissues, such as skeletal muscle, to study metabolic regulation under different physiological and pathological conditions.[\[1\]](#)[\[8\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from **[11C]MeAIB** PET imaging studies.

Table 1: Human Radiation Dosimetry for **[11C]MeAIB**[\[9\]](#)

| Organ | Absorbed Dose (mGy/MBq) |
|--------------------------|-------------------------|
| Pancreas | 0.018 |
| Kidneys | 0.017 |
| Intestine | 0.014 |
| Liver | 0.008 |
| Stomach | 0.005 |
| Effective Dose (mSv/MBq) | 0.004 |

Table 2: Biodistribution of [11C]MeAIB in Humans[1][9]

| Organ | Notable Characteristics |
|-----------------|-----------------------------------|
| Salivary Glands | Highest activity observed. |
| Pancreas | High uptake. |
| Kidneys | High uptake. |
| Liver | Moderate uptake. |
| Skeletal Muscle | Rapid uptake. |
| Brain | Very low uptake in normal tissue. |

Table 3: Tracer Uptake Values in Human Tissues

| Tissue | Parameter | Value (mean ± SD) | Reference |
|-------------------------------|-------------------------|----------------------------------|-----------|
| Parotid Glands | Ki (min ⁻¹) | 0.039 ± 0.008 | [1] |
| Cervical Muscles | Ki (min ⁻¹) | 0.013 ± 0.006 | [1] |
| Lymphoma Tumor | Ki (min ⁻¹) | 0.064 | [1] |
| Glioblastoma | SUVmax | 2.95 ± 1.33 | [6] |
| Glioblastoma | T/N Ratio | 13.46 ± 5.69 | [6] |
| Prostate Cancer | SUVmax | 3.18 ± 1.90 | [5] |
| Malignant Pulmonary Nodules | SUVmax | Statistically higher than benign | [3] |
| Malignant Mediastinal Lesions | SUVmax | Statistically higher than benign | [3] |

Experimental Protocols

Radiosynthesis of [11C]MeAIB

The synthesis of $[11\text{C}]\text{MeAIB}$ is typically achieved through the methylation of a precursor molecule using a $[11\text{C}]$ methylating agent. A common method involves the use of $[11\text{C}]$ methyl triflate ($[11\text{C}]\text{CH}_3\text{OTf}$).

Protocol: Synthesis of $[11\text{C}]\text{MeAIB}$ from $[11\text{C}]$ Methyl Triflate

- Production of $[11\text{C}]\text{CO}_2$: Carbon-11 is produced as $[11\text{C}]\text{CO}_2$ via a cyclotron.
- Conversion to $[11\text{C}]$ Methyl Iodide: The $[11\text{C}]\text{CO}_2$ is converted to $[11\text{C}]$ methyl iodide ($[11\text{C}]\text{CH}_3\text{I}$).
- Conversion to $[11\text{C}]$ Methyl Triflate: $[11\text{C}]\text{CH}_3\text{I}$ is then passed through a heated column containing silver triflate to produce $[11\text{C}]\text{CH}_3\text{OTf}$.
- N-methylation of Precursor: The $[11\text{C}]\text{CH}_3\text{OTf}$ is reacted with the precursor, α -aminoisobutyric acid (AIB) methyl ester, to form $[N\text{-methyl-}11\text{C}]\text{MeAIB}$ methyl ester.
- Hydrolysis: The ester is hydrolyzed using sodium hydroxide to yield $[11\text{C}]\text{MeAIB}$.
- Purification: The final product is purified using high-performance liquid chromatography (HPLC).
- Formulation: The purified $[11\text{C}]\text{MeAIB}$ is formulated in a sterile, injectable solution.

Quality Control:

- Radiochemical Purity: Assessed by HPLC to be $>98\%$.
- Radionuclidic Purity: Confirmed by measuring the half-life.
- Sterility and Apyrogenicity: Standard tests for injectable radiopharmaceuticals.
- Residual Solvents: Gas chromatography to ensure levels are below acceptable limits.

In Vivo PET Imaging Protocol (Human Study)

This protocol outlines the general steps for a clinical research study using $[11\text{C}]\text{MeAIB}$ PET.

1. Subject Preparation:

- Subjects should fast for at least 4-6 hours prior to the scan.
- Obtain informed consent.
- Record subject's height and weight.
- Insert two intravenous catheters, one for tracer injection and one for blood sampling (if required for kinetic modeling).

2. [^{11}C]MeAIB Administration:

- The typical injected dose for an adult is in the range of 295-493 MBq, administered as an intravenous bolus.[\[9\]](#)

3. PET/CT Imaging:

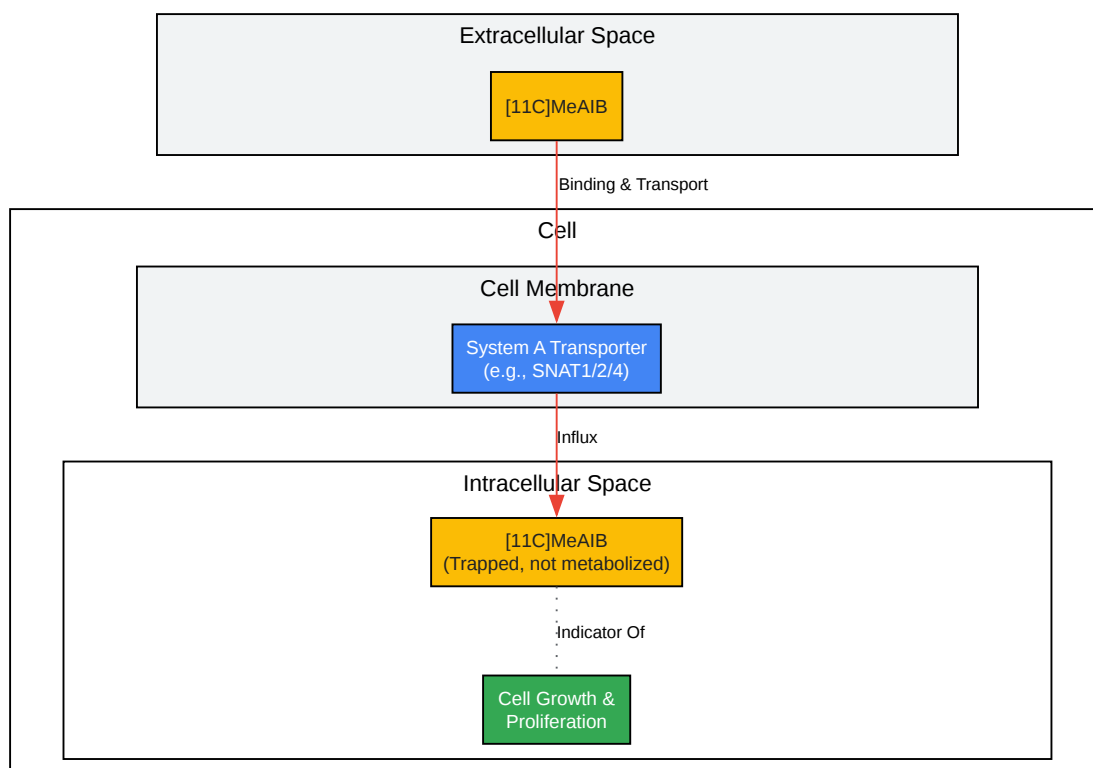
- Dynamic Imaging: For kinetic analysis, dynamic imaging of the region of interest (e.g., head and neck, abdomen) is initiated immediately after tracer injection and continues for 40-60 minutes.
- Static Imaging: For general biodistribution or clinical assessment, a whole-body static scan is typically performed at a set time point post-injection, often around 20-40 minutes.[\[3\]](#)[\[5\]](#)
- CT Scan: A low-dose CT scan is acquired for attenuation correction and anatomical localization.

4. Data Analysis:

- Image Reconstruction: PET images are reconstructed using standard algorithms with corrections for attenuation, scatter, and random coincidences.
- Qualitative Analysis: Visual assessment of tracer uptake in different organs and lesions.
- Quantitative Analysis:
 - Standardized Uptake Value (SUV): Regions of interest (ROIs) are drawn on the PET images to calculate the SUV, a semi-quantitative measure of tracer uptake.

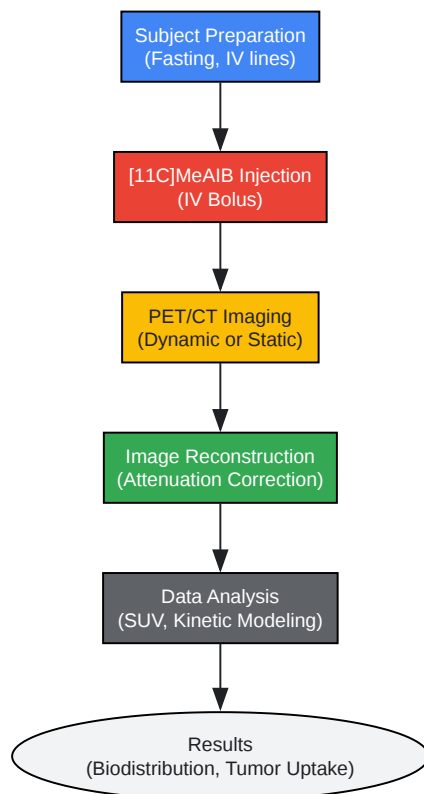
- $SUV = (\text{Radioactivity in ROI [MBq/mL]}) / ((\text{Injected Dose [MBq]} / \text{Body Weight [kg]})$
- Kinetic Modeling: For dynamic scans, time-activity curves (TACs) are generated for tissues of interest. These TACs can be analyzed using compartmental models or graphical analysis (e.g., Patlak plot) to estimate the tracer influx rate constant (K_i).^[1]

Visualizations



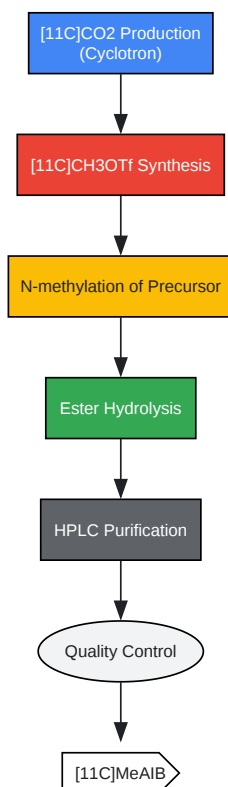
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Caption: Signaling pathway of $[^{11}\text{C}]\text{MeAIB}$ uptake via the System A amino acid transporter.



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Caption: General experimental workflow for a $[^{11}\text{C}]\text{MeAIB}$ PET imaging study.



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Caption: Workflow for the radiosynthesis of [11C]MeAIB.

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